isopropyl 2-{[3-(9-anthryl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
Overview
Description
Isopropyl 2-{[3-(9-anthryl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.11946368 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Science Applications
Polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize thermoresponsive polymers like Poly(N-isopropyl acrylamide) which are widely investigated for drug delivery applications. Controlled polymerization conditions facilitate the synthesis of polymers with desired properties, including molecular weight and polydispersity, which are crucial for biomedical applications (Convertine et al., 2004).
Organic Synthesis and Material Engineering
In the realm of organic synthesis, compounds with similar structures have been utilized as intermediates in the synthesis of complex molecules. For instance, reactions involving 2,3-O-Isopropylidene-D-ribofuranosylamine have led to the synthesis of various nucleosides, showcasing the utility of such compounds in constructing biologically relevant molecules (Cusack et al., 1973). Moreover, the engineering of organic sensitizers for solar cell applications involves the manipulation of donor and electron-conducting groups at a molecular level, which can be paralleled with the functionalization of thiophene and anthracene units for enhanced photophysical properties (Sanghoon Kim et al., 2006).
Advanced Material Applications
The study of anthracene derivatives interacting with DNA, such as in the case of Adenine-Thymine base pair recognition, reveals the potential of anthracene-containing compounds in bio-sensing and molecular recognition applications. The ability to intercalate into DNA and induce structural changes underscores the relevance of such compounds in developing new materials for biological and chemical sensing (Kumar et al., 2000).
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-3-anthracen-9-yl-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-16(2)31-26(30)22-11-12-32-25(22)28-24(29)19(15-27)14-23-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)23/h3-14,16H,1-2H3,(H,28,29)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBGCXPSCHVGCF-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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